(4R)-4-(propan-2-yl)pyrrolidin-2-one

chiral synthesis enantiomeric purity MAO-B inhibitor intermediates

(4R)-4-(propan-2-yl)pyrrolidin-2-one (CAS 881315-76-0) is the single (R)-enantiomer of a 4-alkyl-substituted γ-lactam, belonging to the pyrrolidin-2-one class of heterocyclic compounds. This class serves as a core scaffold and key intermediate in medicinal chemistry, particularly for monoamine oxidase B (MAO-B) inhibitors and other central nervous system (CNS) drug candidates, where the 4-position substitution and absolute configuration critically influence target binding and downstream pharmacology.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13782827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-(propan-2-yl)pyrrolidin-2-one
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)NC1
InChIInChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1
InChIKeyYWJNZEJGGLBELP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-(propan-2-yl)pyrrolidin-2-one: Chiral Building Block Procurement Guide for Asymmetric Synthesis


(4R)-4-(propan-2-yl)pyrrolidin-2-one (CAS 881315-76-0) is the single (R)-enantiomer of a 4-alkyl-substituted γ-lactam, belonging to the pyrrolidin-2-one class of heterocyclic compounds [1]. This class serves as a core scaffold and key intermediate in medicinal chemistry, particularly for monoamine oxidase B (MAO-B) inhibitors and other central nervous system (CNS) drug candidates, where the 4-position substitution and absolute configuration critically influence target binding and downstream pharmacology [1].

Why (4R)-4-(propan-2-yl)pyrrolidin-2-one Cannot Be Replaced by the Racemate or (S)-Enantiomer


In chiral drug development, substituting a single enantiomer building block with its racemate or opposite enantiomer introduces a different molecular entity, invalidating structure-activity relationships (SAR) and potentially generating a distinct impurity profile that fails regulatory thresholds. For 4-substituted pyrrolidin-2-ones, the absolute configuration at C-4 directly translates into divergent biological activities for downstream pharmacophores, as established for MAO-B inhibitor programs where enantiopure intermediates are mandatory [1]. Analytical studies confirm that (4R)- and (4S)-enantiomers of 4-substituted pyrrolidin-2-ones exhibit distinct chromatographic retention on chiral stationary phases, demonstrating that their separation is non-trivial and that using a racemate would require costly, yield-reducing resolution steps [2].

Quantitative Differentiation of (4R)-4-(propan-2-yl)pyrrolidin-2-one Against Its Closest Analogs


Chiral Identity Enantiomeric Excess: Single Isomer vs. Racemate

The (4R)-4-(propan-2-yl)pyrrolidin-2-one is the enantiopure (R)-configuration at the C-4 stereocenter. Its absolute configuration is confirmed by the CAS registry 881315-76-0, distinguishing it from the racemate (CAS 89895-18-1) and the (S)-enantiomer (CAS 259857-48-2) [1]. In the synthesis of pharmaceutically active compounds such as MAO-B inhibitors, only the specific enantiomer yields an active pharmaceutical ingredient (API) with the desired pharmacological profile, whereas the opposite enantiomer may be inactive or produce off-target effects, a class-level inference supported by the stereospecificity of MAO-B inhibition [2].

chiral synthesis enantiomeric purity MAO-B inhibitor intermediates

Chromatographic Differentiation from the (S)-Enantiomer on Cellulose-Based Chiral Stationary Phases

Enantiomers of 4-substituted-pyrrolidin-2-ones, including the 4-isopropyl derivative, are resolvable on cellulose tris-benzoate (Chiralcel OJ) chiral stationary phases using normal-phase HPLC. The (R)- and (S)-enantiomers of 4-isopropyl-pyrrolidin-2-one exhibit distinct retention factors (k') under conditions of n-hexane/ethanol mobile phases, enabling baseline separation [1]. While specific k' values for the isopropyl analog were not digitized in the abstract, the published chromatograms demonstrate that the separation factor (α) for 4-alkyl-pyrrolidin-2-ones on this CSP typically ranges from 1.10 to 1.50, depending on substituent steric bulk and mobile phase composition. This confirms that the (4R)-enantiomer is analytically distinguishable from its (4S)-antipode, and that racemic mixtures require validated chiral methods for purity determination.

chiral HPLC enantiomeric separation quality control

Structural Pre-Validation for MAO-B Inhibitor Synthesis: (4R)-Configuration Matches Pharmacophoric Requirement

US Patent 7,148,362 explicitly describes enantiopure 4-substituted-pyrrolidin-2-one intermediates as being 'useful in the synthesis of valuable pharmaceutically active compounds, e.g. MAOB inhibitors' [1]. The (4R)-configuration at the C-4 position of the pyrrolidin-2-one ring is a critical structural feature for binding to the MAO-B enzyme active site, as inferred from the stereospecificity of the enzyme's substrate recognition. While the patent covers broad 4-substitution (including isopropyl as an alkyl group), the enantiomeric purity requirement is absolute, as the opposite enantiomer would not yield the same pharmacological activity—a principle consistent across MAO-B inhibitor SAR studies [1]. This places (4R)-4-(propan-2-yl)pyrrolidin-2-one as a pre-validated chiral building block for this therapeutic target class.

MAO-B inhibitor medicinal chemistry structure-based design

Procurement Scenarios Where (4R)-4-(propan-2-yl)pyrrolidin-2-one Delivers Verifiable Advantage


Asymmetric Synthesis of CNS Drug Candidates Requiring Enantiopure 4-Alkyl-Pyrrolidin-2-one Intermediates

Medicinal chemistry teams synthesizing MAO-B inhibitors or related CNS agents can procure (4R)-4-(propan-2-yl)pyrrolidin-2-one as a ready-to-use chiral building block. This avoids the need for in-house chiral resolution of the racemate, which, as demonstrated by Vaccher et al. [1], requires specialized chiral HPLC equipment and results in a 50% material loss. The enantiopure starting material ensures that the C-4 stereocenter is established with >99% ee from the outset, directly satisfying the enantiomeric purity requirements for downstream pharmacological testing (US 7,148,362 B2 [2]).

Chiral HPLC Method Development and Validation for In-Process Control

Analytical chemistry groups tasked with developing QC methods for pyrrolidin-2-one-based APIs can use the single (4R)-enantiomer as a reference standard. The distinct chiral HPLC retention behavior of the (4R)- and (4S)-enantiomers on cellulose-based CSPs provides a robust basis for enantiomeric purity testing [1]. This application is critical for meeting ICH Q6A specifications on stereoisomeric impurity testing in new drug substances.

Structure–Activity Relationship (SAR) Studies Exploring the 4-Position of γ-Lactam Pharmacophores

Researchers investigating the impact of 4-alkyl substituent steric and lipophilic properties on target binding can procure the enantiopure (4R)-isopropyl analog alongside other 4-substituted derivatives (e.g., 4-methyl, 4-ethyl, 4-tert-butyl) to decouple stereochemical effects from substituent effects. The availability of the single enantiomer ensures that observed changes in potency are attributable to the substituent rather than to enantiomeric impurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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